Cytotoxic Potency in Fibroblast Cell Lines
Roridin H demonstrates potent and distinct cytotoxic activity against various fibroblast cell lines. In a direct comparative study, Roridin H (Verrucarin H) was found to be less potent than both Verrucarin A and Roridin A across a panel of four cell lines. For instance, in KA31T fibroblasts, the IC50 for Roridin H was 8.64 nM, compared to 0.001 nM for Verrucarin A and 0.04 nM for Roridin A, representing a difference of over three orders of magnitude [1]. This establishes a clear potency hierarchy within this specific cellular context, underscoring that Roridin H cannot be considered a direct functional substitute for the more potent analogs.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Roridin H: 8.64 nM (KA31T); 3.98 nM (MDCK); 9.84 nM (NIH3T3); 10.8 nM (H4TG) |
| Comparator Or Baseline | Verrucarin A: 0.001 nM (KA31T), 0.005 nM (MDCK), 0.003 nM (NIH3T3), 0.004 nM (H4TG). Roridin A: 0.04 nM (KA31T), 0.02 nM (MDCK), 0.03 nM (NIH3T3), 0.03 nM (H4TG) |
| Quantified Difference | In KA31T cells, Roridin H is ~8,640-fold less potent than Verrucarin A and ~216-fold less potent than Roridin A. |
| Conditions | H4TG hepatoma, MDCK kidney, NIH3T3 fibroblast, and KA31T fibroblast cell lines; assay conditions as described in Abbas et al., 2002. |
Why This Matters
This data provides a clear, quantitative basis for selecting Roridin H when a less potent macrocyclic trichothecene is required for specific experimental setups (e.g., generating a specific dose-response window or studying resistance mechanisms), or for comparative structure-activity relationship (SAR) studies.
- [1] Abbas, H. K., Johnson, B. B., Shier, W. T., Tak, H., Jarvis, B. B., & Boyette, C. D. (2002). Phytotoxicity and mammalian cytotoxicity of macrocyclic trichothecene mycotoxins from Myrothecium verrucaria. Phytochemistry, 59(3), 309-313. View Source
